3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Overview
Description
3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining pyridine and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the following steps:
Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with an appropriate alkylating agent to form the pyridin-2-yloxy intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the tetrahydroisoxazolo[4,5-c]pyridine core.
Final Coupling: The final step involves coupling the pyridin-2-yloxy group with the tetrahydroisoxazolo[4,5-c]pyridine core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yloxy Derivatives: Compounds with similar pyridin-2-yloxy groups.
Isoxazole Derivatives: Compounds featuring the isoxazole ring structure.
Tetrahydroisoxazolo Compounds: Other compounds with the tetrahydroisoxazolo core.
Uniqueness
3-((Pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its combination of pyridine and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(pyridin-2-yloxymethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-14-12(3-1)16-8-10-9-7-13-6-4-11(9)17-15-10/h1-3,5,13H,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCPUXYKJNYDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2COC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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